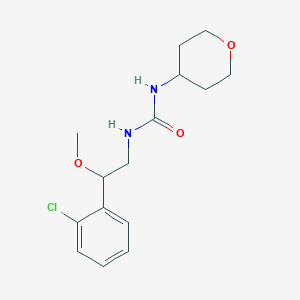
1-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as TPU-0033, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promise in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Crystal Structure and Analysis
- Crystal Structure Exploration : The compound's crystal structure and molecular interactions can be analyzed for insights into its physical and chemical properties, as demonstrated in the study of a Schiff base derivative of a thio-semicarbazide with a flavanone (Zatsu et al., 2019).
Rheology and Gelation Properties
- Hydrogel Formation : Research on hydrogels, such as the study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, reveals how the morphology and rheology of gels depend on the identity of the anion, which can be a way to tune the gels' physical properties (Lloyd & Steed, 2011).
Synthesis and Complex Formation
- Synthesis of N-Hydroxyamide-Containing Heterocycles : This process involves the reaction of N-(benzyloxy)urea with various compounds, leading to the synthesis of hydroxypyrimidinone and pyrazinone derivatives, which form complexes with iron(III) (Ohkanda et al., 1993).
Protection in Oligoribonucleotide Synthesis
- Protecting Groups in Synthesis : The compound's derivatives can be used as protecting groups in oligoribonucleotide synthesis, as seen in the use of 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Reese et al., 1986).
Molecular Docking and Chemical Analysis
- Molecular Docking Studies : Studies involving molecular docking and quantum chemical calculations, like the analysis of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, are crucial for understanding the compound's interaction with biological targets (Viji et al., 2020).
Photoreactivity and Self-Assembly
- Photoswitchable Self-Assembling Architectures : The compound's derivatives, such as 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans, have been studied for their photochromic properties and self-assembling capabilities under various conditions (Sallenave et al., 2004).
Corrosion Inhibition
- Corrosion Inhibition Studies : The compound's derivatives, such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, have been investigated for their effectiveness as corrosion inhibitors in acid solutions, showing promising results (Bahrami & Hosseini, 2012).
Antimicrobial Activity
- Antimicrobial Potential : Research into the compound's derivatives, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, includes antimicrobial activity and docking studies, revealing significant biological activities (Okasha et al., 2022).
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-20-14(12-4-2-3-5-13(12)16)10-17-15(19)18-11-6-8-21-9-7-11/h2-5,11,14H,6-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJBVOGBIGUMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1CCOCC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)

![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)
![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2733091.png)
![N'-[3-Chloro-2-(1-piperidinyl)phenyl]-N,N-dimethyl-1,4-benzenedisulfonamide](/img/structure/B2733093.png)
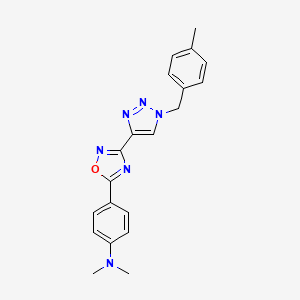
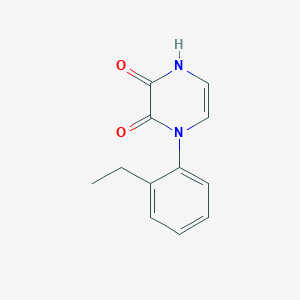
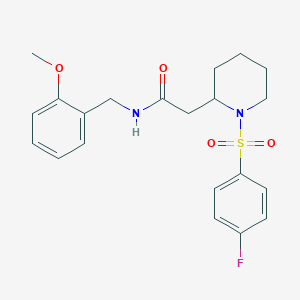
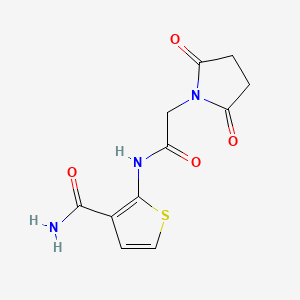

![(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2733102.png)
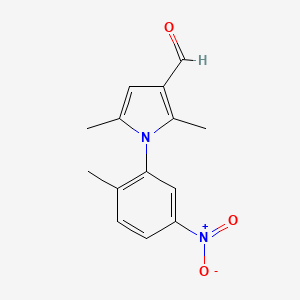
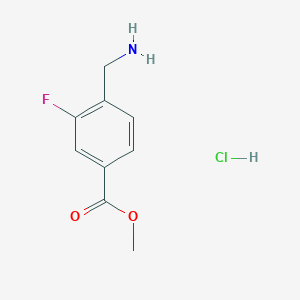
![4-[(tert-butylamino)-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2733110.png)